2-Ethyl-5-((4-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
2-Ethyl-5-((4-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C18H22FN5OS and its molecular weight is 375.47. The purity is usually 95%.
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Biological Activity
2-Ethyl-5-((4-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 887219-41-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H22FN5OS with a molecular weight of 375.5 g/mol. The structural features include a thiazolo-triazole core, which is known for its diverse biological activities.
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 887219-41-2 |
Molecular Formula | C18H22FN5OS |
Molecular Weight | 375.5 g/mol |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolo[3,2-b][1,2,4]triazole derivatives. The compound has demonstrated significant activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against Streptococcus mutans with MIC values as low as 8 µg/mL for structurally similar derivatives .
- The mechanism of action is believed to involve inhibition of bacterial fatty acid biosynthesis through targeting the enoyl-[acyl-carrier-protein] reductase enzyme (FabI), which is crucial for bacterial cell wall synthesis .
Case Studies and Research Findings
- Antitubercular Activity : In a study involving synthesized thiazolotriazole derivatives, several compounds exhibited notable antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis, with some derivatives achieving MIC values comparable to established antitubercular agents .
- Docking Studies : Computational docking studies have provided insights into the binding interactions between these compounds and their targets. The most active compounds were found to engage in π–π interactions with critical residues at the active site of FabI, enhancing their inhibitory effects .
- Comparative Analysis : A comparative analysis of various thiazolo[3,2-b][1,2,4]triazole derivatives indicated that those with fluorinated phenyl groups exhibited superior antimicrobial properties compared to their non-fluorinated counterparts. This suggests that fluorination may enhance bioactivity through improved binding affinity to bacterial targets .
Properties
IUPAC Name |
2-ethyl-5-[(4-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5OS/c1-3-14-20-18-24(21-14)17(25)16(26-18)15(12-4-6-13(19)7-5-12)23-10-8-22(2)9-11-23/h4-7,15,25H,3,8-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRFPEPRKYURSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.